Cas no 322-68-9 (5-Fluoro-2-nitro-N-phenylaniline)
5-Fluoro-2-nitro-N-phenylaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-nitro-N-phenylaniline
- Benzenamine, 5-fluoro-2-nitro-N-phenyl-
- 322-68-9
- MFCD21609494
- BS-28428
- MGLYOAKLGQZIHK-UHFFFAOYSA-N
- CS-0210923
- SCHEMBL5496871
- SB76873
- (5-Fluoro-2-nitrophenyl)phenylamine
-
- MDL: MFCD21609494
- Inchi: 1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H
- InChI Key: MGLYOAKLGQZIHK-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)NC1C=CC=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 232.06500
- Monoisotopic Mass: 232.06480570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- PSA: 57.85000
- LogP: 4.07370
5-Fluoro-2-nitro-N-phenylaniline Customs Data
- HS CODE:2921440000
- Customs Data:
China Customs Code:
2921440000Overview:
2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Fluoro-2-nitro-N-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215114-1g |
5-Fluoro-2-nitro-N-phenylaniline |
322-68-9 | 95% | 1g |
£169.00 | 2022-03-01 | |
| Fluorochem | 215114-5g |
5-Fluoro-2-nitro-N-phenylaniline |
322-68-9 | 95% | 5g |
£650.00 | 2022-03-01 | |
| TRC | F593545-100mg |
5-Fluoro-2-nitro-N-phenylaniline |
322-68-9 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | F593545-250mg |
5-Fluoro-2-nitro-N-phenylaniline |
322-68-9 | 250mg |
$167.00 | 2023-05-18 | ||
| TRC | F593545-500mg |
5-Fluoro-2-nitro-N-phenylaniline |
322-68-9 | 500mg |
$265.00 | 2023-05-18 | ||
| TRC | F593545-1g |
5-Fluoro-2-nitro-N-phenylaniline |
322-68-9 | 1g |
$356.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183681-1g |
5-Fluoro-2-nitro-N-phenylaniline |
322-68-9 | 97% | 1g |
¥856.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183681-5g |
5-Fluoro-2-nitro-N-phenylaniline |
322-68-9 | 97% | 5g |
¥3307.90 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1110344-1g |
N-(5-Fluoro-2-nitrophenyl)benzenamine |
322-68-9 | 95% | 1g |
$370 | 2024-05-23 | |
| abcr | AB309073-1 g |
5-Fluoro-2-nitro-N-phenylaniline; 97% |
322-68-9 | 1g |
€271.50 | 2023-04-26 |
5-Fluoro-2-nitro-N-phenylaniline Suppliers
5-Fluoro-2-nitro-N-phenylaniline Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 5-Fluoro-2-nitro-N-phenylaniline
Introduction to 5-Fluoro-2-nitro-N-phenylaniline (CAS No. 322-68-9)
5-Fluoro-2-nitro-N-phenylaniline (CAS No. 322-68-9) is a versatile organic compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro group, a nitro group, and an aniline moiety. These functional groups contribute to its diverse chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
The molecular formula of 5-Fluoro-2-nitro-N-phenylaniline is C10H8FN2O2, and its molecular weight is 197.18 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF). Its physical and chemical properties have been extensively studied, providing a solid foundation for its use in various scientific applications.
In recent years, the interest in 5-Fluoro-2-nitro-N-phenylaniline has grown due to its potential as an intermediate in the synthesis of novel pharmaceuticals. The presence of the fluoro group enhances the lipophilicity and metabolic stability of the compound, while the nitro group can be reduced to an amino group under appropriate conditions, leading to a wide range of possible derivatives. This flexibility makes it an attractive starting material for the development of new drugs with improved pharmacological profiles.
5-Fluoro-2-nitro-N-phenylaniline has been utilized in several key areas of research. One notable application is in the synthesis of antifungal agents. A recent study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the development of novel antifungal agents with enhanced activity against resistant fungal strains. The researchers found that derivatives of 5-Fluoro-2-nitro-N-phenylaniline exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus, making them promising candidates for further clinical evaluation.
Beyond antifungal applications, 5-Fluoro-2-nitro-N-phenylaniline has also shown promise in the field of cancer research. A study published in Cancer Research demonstrated that certain derivatives of this compound could selectively inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression. The researchers identified a derivative that effectively suppressed the proliferation of breast cancer cells by inhibiting the PI3K/AKT signaling pathway, highlighting the potential of 5-Fluoro-2-nitro-N-phenylaniline-based compounds as anticancer agents.
In addition to its pharmaceutical applications, 5-Fluoro-2-nitro-N-phenylaniline has been explored for its use in materials science. Its unique electronic properties make it suitable for the development of advanced materials such as organic semiconductors and photovoltaic devices. A recent study published in Advanced Materials reported the synthesis of a polymer containing units derived from 5-Fluoro-2-nitro-N-phenylaniline. The resulting material exhibited excellent charge transport properties and was used to fabricate high-performance organic field-effect transistors (OFETs).
The safety profile of 5-Fluoro-2-nitro-N-phenylaniline has also been evaluated. While it is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that exposure to high concentrations or prolonged exposure may pose health risks. Therefore, it is recommended that users handle this compound with appropriate personal protective equipment (PPE) and follow all relevant safety guidelines.
In conclusion, 5-Fluoro-2-nitro-N-phenylaniline (CAS No. 322-68-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in the synthesis of novel pharmaceuticals, antifungal agents, anticancer drugs, and advanced materials. Ongoing research continues to uncover new applications and derivatives of this compound, further solidifying its importance in modern chemistry and biology.
322-68-9 (5-Fluoro-2-nitro-N-phenylaniline) Related Products
- 79445-99-1(Benzenamine,4-fluoro-N-(4-fluorophenyl)-2-nitro-)
- 322-78-1(N-(4-Fluorophenyl)-2-nitroaniline)
- 774-22-1(N-Ethyl-4-fluoro-2-nitroaniline)
- 63033-81-8(Benzenamine, N-(4-fluorophenyl)-2,4,6-trinitro-)
- 28898-02-4(2-Fluoro-N-(2-nitrophenyl)aniline)
- 322-77-0(Benzenamine,N-(3-fluorophenyl)-2-nitro-)
- 63033-82-9(Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro-)
- 704-05-2(4-Fluoro-2-nitro-n-methylaniline)
- 930791-49-4(3-Fluoro-2-nitro-N-phenylaniline)
- 69261-01-4(N,N-Dimethyl 4-fluoro-2-nitroaniline)